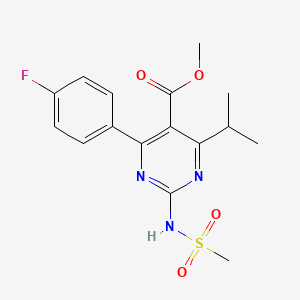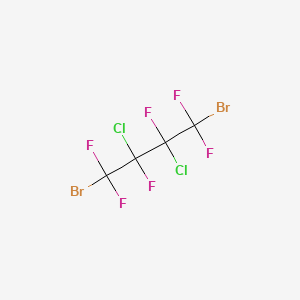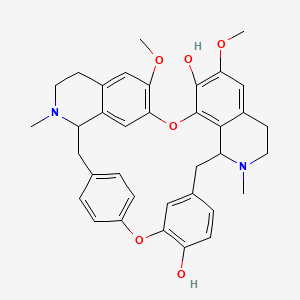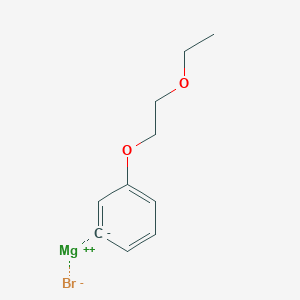
3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-2-yl)amino)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-2-yl)amino)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound that features multiple functional groups, including pyridine, pyrimidine, imidazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-2-yl)amino)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine and imidazole groups: These can be incorporated through nucleophilic substitution or coupling reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be relevant in treating diseases.
Receptor Binding: May act as a ligand for certain receptors, influencing biological pathways.
Industry
Pharmaceuticals: Development of new drugs.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action of 3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-2-yl)amino)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide would depend on its specific biological target. Typically, such compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-chlorophenyl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide
- 3-(4-Chlorophenyl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)-4-methylbenzamide
Uniqueness
The unique combination of functional groups in 3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-
Properties
CAS No. |
2469039-94-7 |
|---|---|
Molecular Formula |
C28H21ClF3N7O |
Molecular Weight |
564.0 g/mol |
IUPAC Name |
3-[(5-chloro-4-pyridin-3-ylpyrimidin-2-yl)amino]-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H21ClF3N7O/c1-16-5-6-18(8-24(16)37-27-34-13-23(29)25(38-27)19-4-3-7-33-12-19)26(40)36-21-9-20(28(30,31)32)10-22(11-21)39-14-17(2)35-15-39/h3-15H,1-2H3,(H,36,40)(H,34,37,38) |
InChI Key |
KGPBKNJEPLSFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=C(C(=N4)C5=CN=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















